REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[Cl:9][C:10]1[CH:15]=[C:14](Cl)[CH:13]=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18]>>[Cl:9][C:10]1[CH:15]=[C:14]([O:8][C:4]2[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][CH:5]=2)[CH:13]=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=NC1)O
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Name
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Quantity
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7.4 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=C(C=CC(=C1)OC=1C=C(C=NC1)Cl)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |